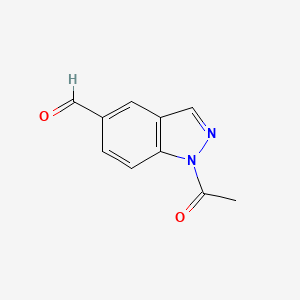

1-Acetyl-1H-indazole-5-carbaldehyde

Description

BenchChem offers high-quality 1-Acetyl-1H-indazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-1H-indazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

1-acetylindazole-5-carbaldehyde |

InChI |

InChI=1S/C10H8N2O2/c1-7(14)12-10-3-2-8(6-13)4-9(10)5-11-12/h2-6H,1H3 |

InChI Key |

MHCGDHQRBZPAED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)C=O)C=N1 |

Origin of Product |

United States |

Foundational & Exploratory

1-Acetyl-1H-indazole-5-carbaldehyde: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

This guide provides an in-depth analysis of 1-Acetyl-1H-indazole-5-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, provide a detailed synthesis protocol with mechanistic insights, discuss its spectroscopic signature, and evaluate its reactivity and strategic applications in pharmaceutical research.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to applications as anti-cancer, anti-inflammatory, antibacterial, and potent kinase inhibitors.[1][2][4][5] Marketed drugs such as Granisetron (an antiemetic) and Axitinib (a tyrosine kinase inhibitor for cancer treatment) feature the indazole core, highlighting its clinical significance.[1][5]

1-Acetyl-1H-indazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of complex indazole derivatives. The molecule incorporates two key features:

-

An Aldehyde Functional Group (CHO) at the C5 Position: This group is a versatile chemical handle for a wide range of synthetic transformations, including reductive aminations, Wittig reactions, condensations, and oxidation to a carboxylic acid. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.

-

An Acetyl Group at the N1 Position: The acetyl group serves as a protecting group for the indazole nitrogen. The 1H- and 2H-tautomers of indazole exhibit different reactivities.[2][6] N-acylation isolates the more thermodynamically stable 1H-tautomer, preventing unwanted side reactions at the nitrogen atom and directing subsequent reactions to other parts of the molecule.[6] This protection is often a critical step in a multi-step synthesis campaign.

This guide will focus on the practical aspects of using this compound, providing the foundational knowledge necessary for its effective incorporation into drug discovery workflows.

Physicochemical and Safety Profile

Understanding the core properties and handling requirements of a chemical is paramount for its safe and effective use in a laboratory setting.

Core Properties

While specific experimental data for 1-Acetyl-1H-indazole-5-carbaldehyde is not broadly published, its properties can be reliably extrapolated from its precursor, 1H-Indazole-5-carbaldehyde, and general chemical principles.

| Property | Value (Predicted/Extrapolated) | Rationale & Comments |

| CAS Number | Not assigned. (Precursor: 253801-04-6[7][8][9][10]) | The target compound is a derivative. The CAS for the parent 1H-Indazole-5-carbaldehyde is provided for reference. |

| Molecular Formula | C₁₀H₈N₂O₂ | Derived from adding an acetyl group (C₂H₂O) to the precursor (C₈H₆N₂O). |

| Molecular Weight | 188.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid. | Based on the typical appearance of the parent indazole[7] and similar N-acylated compounds. |

| Melting Point | > 119 °C | The melting point is expected to be higher than the precursor (115-119 °C[10]) due to increased molecular weight and likely stronger intermolecular forces. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Sparingly soluble in alcohols. Insoluble in water. | Typical solubility profile for heterocyclic compounds of this nature. The N-acetyl group enhances polarity slightly but overall non-polar character dominates. |

Safety & Handling

No specific Material Safety Data Sheet (MSDS) exists for 1-Acetyl-1H-indazole-5-carbaldehyde. The following precautions are based on data for the parent compound and related indazole derivatives.[7][11][12]

-

Hazard Classification: Expected to be classified as harmful if swallowed (H302), a skin irritant (H315), and a serious eye irritant (H319).[7][11] May cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[12][13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[13][14] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][14]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][12]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7][11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

-

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde is the N-acetylation of its commercially available precursor, 1H-Indazole-5-carbaldehyde.

Reaction Principle

The reaction is a nucleophilic acyl substitution. The N1 nitrogen of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The N1 position is preferentially acylated due to the higher thermodynamic stability of the resulting 1H-indazole tautomer.[1][2][6]

Experimental Protocol: N-Acetylation of 1H-Indazole-5-carbaldehyde

Materials:

-

1H-Indazole-5-carbaldehyde (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine (catalytic amount, or as solvent)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add 1H-Indazole-5-carbaldehyde (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM or THF. Add a catalytic amount of pyridine (e.g., 0.1 eq). Rationale: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and also serves as a mild base to neutralize the acetic acid byproduct.

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution. Causality: Adding the reagent at a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and the acetic acid byproduct. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with DCM. d. Combine all organic layers and wash with brine. Rationale: The brine wash helps to remove residual water from the organic phase. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure 1-Acetyl-1H-indazole-5-carbaldehyde.

Synthesis Workflow Diagram

Caption: Workflow for the N-acetylation of 1H-Indazole-5-carbaldehyde.

Spectroscopic Characterization (Predicted)

Definitive characterization relies on spectroscopic analysis. While specific published spectra for this exact molecule are scarce, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures.[15][16][17][18][19]

¹H NMR Spectroscopy

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | Aldehyde protons are highly deshielded and typically appear around 10 ppm. |

| H4 | 8.5 - 8.7 | Doublet (d) or Singlet (s) | ~1.5 Hz | H4 is ortho to the aldehyde group and part of the benzene ring, making it the most deshielded aromatic proton. May appear as a singlet or a narrow doublet due to small meta coupling to H6. |

| H3 | 8.2 - 8.4 | Singlet (s) | - | This proton is on the pyrazole ring, adjacent to N2. Its chemical shift is characteristic of this position in the indazole system. |

| H6 | 8.0 - 8.2 | Doublet of Doublets (dd) | J ≈ 9.0, 1.5 Hz | H6 is ortho to H7 and meta to H4, resulting in a doublet of doublets splitting pattern. |

| H7 | 7.6 - 7.8 | Doublet (d) | J ≈ 9.0 Hz | H7 is coupled only to H6, resulting in a clean doublet. |

| Acetyl (-COCH₃) | 2.6 - 2.8 | Singlet (s) | - | The methyl protons of the N-acetyl group are in a distinct chemical environment and appear as a sharp singlet. |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aldehyde (C=O) | 190 - 193 | The carbonyl carbon of the aldehyde is highly deshielded. |

| Acetyl (C=O) | 168 - 171 | The carbonyl carbon of the N-acetyl group is also deshielded but typically less so than an aldehyde. |

| C7a (bridgehead) | 140 - 142 | Aromatic quaternary carbon at the ring junction. |

| C3a (bridgehead) | 138 - 140 | Aromatic quaternary carbon at the ring junction. |

| C5 | 133 - 135 | Aromatic carbon bearing the aldehyde substituent. |

| C3 | 130 - 132 | Carbon on the pyrazole ring. |

| C4 | 125 - 127 | Aromatic CH carbon. |

| C6 | 123 - 125 | Aromatic CH carbon. |

| C7 | 110 - 112 | Aromatic CH carbon. |

| Acetyl (-CH₃) | 22 - 25 | The methyl carbon of the N-acetyl group. |

Chemical Reactivity and Synthetic Applications

The utility of 1-Acetyl-1H-indazole-5-carbaldehyde lies in its dual functionality, which allows for sequential or orthogonal chemical modifications.

Reactivity of the Aldehyde Group

The aldehyde is the primary site for derivatization. It can undergo a vast number of classical organic reactions, making it an ideal starting point for building molecular diversity.

Caption: Key synthetic transformations of the 5-carbaldehyde group.

-

Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for generating amine libraries. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or pyridinium dichromate (PDC). The resulting carboxylic acid is another versatile handle for amide bond formation.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a method for carbon-carbon bond formation and the introduction of different lipophilic groups.

-

Reduction: Mild reduction with sodium borohydride (NaBH₄) will convert the aldehyde to a primary alcohol, which can be used in ether or ester synthesis.

Deprotection of the N-Acetyl Group

The acetyl group is stable under many reaction conditions but can be readily removed when desired. Basic hydrolysis (e.g., using K₂CO₃ in methanol, or aqueous NaOH) is the most common method to cleave the amide bond and regenerate the N-H of the indazole ring. This unmasks the N1 position for subsequent alkylation or other modifications.

Conclusion

1-Acetyl-1H-indazole-5-carbaldehyde is a strategically important and versatile intermediate for the synthesis of complex molecules targeting a range of therapeutic areas. Its synthesis is straightforward, and its dual functionality—a reactive aldehyde and a protected nitrogen—provides chemists with significant control over their synthetic strategy. This guide has provided the essential technical information required to confidently handle, synthesize, and strategically deploy this valuable building block in advanced research and drug discovery programs.

References

-

Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Organic Chemistry Portal, Indazole Synthesis. [Link]

-

PrepChem, Synthesis of 1-acetyl-1H-indazole. [Link]

-

Advent Chembio, 1H-Indazole-5-carbaldehyde, 95% (HPLC). [Link]

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]

- Nichols, D. E., et al. (2011). Method of synthesizing 1H-indazole compounds.

-

Gaikwad, S. B., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry. [Link]

-

Liu, X., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

ResearchGate, NHC catalyzed N-1 acylation of indazole. [Link]

-

Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

MDPI, A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Watson International, 1H-Indazole-5-carbaldehyde CAS 253801-04-6. [Link]

-

Journal of Pharmaceutical Negative Results, Indazole From Natural Resources And Biological Activity. [Link]

-

Semantic Scholar, Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

-

Caribbean Journal of Science and Technology, Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

-

ARKIVOC, Indazole derivatives from substituted ylidene-N-phenylhydrazine-carbothioamides and benzo- as well as naphthoquinones. [Link]

-

Semantic Scholar, Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 1H-Indazole-5-carbaldehyde, 95% (HPLC) | Advent [adventchembio.com]

- 9. watson-int.com [watson-int.com]

- 10. インダゾール-5-カルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. jaoc.samipubco.com [jaoc.samipubco.com]

- 17. rsc.org [rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 1-Acetyl-1H-indazole-5-carbaldehyde: Chemical Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1H-indazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The guide delves into its chemical structure, offers a detailed, field-proven synthetic protocol, and explores its significance as a versatile intermediate in the development of novel therapeutics. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Indazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including oncology (e.g., Axitinib, a kinase inhibitor), and supportive care in cancer therapy (e.g., Granisetron, a 5-HT3 antagonist for chemotherapy-induced nausea and vomiting).[2] The versatility of the indazole core stems from its ability to serve as a bioisostere for other key aromatic systems, such as indole, and the presence of two nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[1]

The functionalization of the indazole scaffold is a critical aspect of drug design, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The introduction of an acetyl group at the N1 position and a carbaldehyde group at the C5 position, as seen in 1-Acetyl-1H-indazole-5-carbaldehyde, provides two reactive handles for further chemical modifications. This makes the title compound a valuable intermediate for the synthesis of more complex and biologically active molecules.[5]

Chemical Structure and Properties

1-Acetyl-1H-indazole-5-carbaldehyde is a solid organic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . Its chemical structure is characterized by the core 1H-indazole ring system, with an acetyl group (-COCH₃) attached to the nitrogen atom at position 1 and a formyl group (-CHO) at position 5 of the benzene ring.

| Property | Value |

| IUPAC Name | 1-acetyl-1H-indazole-5-carbaldehyde |

| CAS Number | 1934785-58-6[6] |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

The presence of the electron-withdrawing acetyl and carbaldehyde groups influences the electronic properties of the indazole ring system. The acetyl group at the N1 position serves as a protecting group and can also modulate the reactivity of the indazole core. The carbaldehyde group at the C5 position is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, making it an excellent anchor point for the introduction of diverse substituents.

Synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde

The synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde is most efficiently achieved through the N-acetylation of the commercially available precursor, 1H-indazole-5-carbaldehyde. This method is straightforward, high-yielding, and avoids the multi-step synthesis of the indazole core itself.

Synthetic Strategy: N-Acetylation

The acetylation of the N1 position of the indazole ring is a common and well-established transformation in organic synthesis.[7][8] The reaction typically involves the treatment of the NH-indazole with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. For the synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde, the use of acetic anhydride at an elevated temperature is a robust and effective method.[7]

Caption: Synthetic workflow for 1-Acetyl-1H-indazole-5-carbaldehyde.

Detailed Experimental Protocol

This protocol is based on established methods for the N-acetylation of indazoles and is optimized for the synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde.

Materials:

-

1H-Indazole-5-carbaldehyde (1.0 eq)

-

Acetic anhydride (3.0 eq)

-

Toluene (or another suitable high-boiling solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-indazole-5-carbaldehyde (1.0 eq) and toluene.

-

Add acetic anhydride (3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess acetic anhydride by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-Acetyl-1H-indazole-5-carbaldehyde as a solid.

Justification of Experimental Choices:

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a cost-effective and efficient acetylating agent. Using it in excess ensures the complete conversion of the starting material.

-

Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the acylation reaction to proceed at a reasonable rate.[7]

-

Aqueous Work-up: The work-up with sodium bicarbonate is crucial to neutralize the acetic acid byproduct and quench any unreacted acetic anhydride.

-

Column Chromatography: This purification technique is essential to remove any unreacted starting material and byproducts, yielding the pure desired product.

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃, 400 MHz):

-

Aldehyde proton: A singlet around δ 10.1 ppm.

-

Aromatic protons: Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the indazole ring.

-

Acetyl protons: A singlet around δ 2.8 ppm corresponding to the three protons of the acetyl group.

Expected ¹³C NMR (in CDCl₃, 101 MHz):

-

Carbonyl carbons: Signals for the aldehyde and acetyl carbonyl carbons in the range of δ 185-195 ppm and δ 168-172 ppm, respectively.

-

Aromatic carbons: Signals corresponding to the carbons of the indazole ring.

-

Acetyl methyl carbon: A signal around δ 22-25 ppm.

Expected IR (KBr):

-

Carbonyl stretching: Strong absorption bands around 1700-1720 cm⁻¹ (acetyl C=O) and 1680-1700 cm⁻¹ (aldehyde C=O).

-

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

Expected Mass Spectrometry (ESI+):

-

[M+H]⁺: An ion corresponding to the protonated molecule at m/z 189.06.

Role in Drug Discovery and Development

While specific biological activity data for 1-Acetyl-1H-indazole-5-carbaldehyde is not extensively reported, its value lies in its role as a versatile synthetic intermediate for the creation of libraries of more complex indazole derivatives.[5][11] The presence of two distinct and reactive functional groups allows for a multitude of chemical transformations.

Caption: Potential synthetic pathways and applications of 1-Acetyl-1H-indazole-5-carbaldehyde.

The aldehyde functionality can be readily converted into a variety of other groups. For instance, reductive amination can introduce diverse amine substituents, which are often key for interacting with biological targets. Wittig-type reactions can be employed to form carbon-carbon double bonds, extending the molecular framework. The acetyl group on the N1 position can be removed under basic or acidic conditions to provide the free NH-indazole, which can then be further functionalized with different alkyl or aryl groups.

This synthetic flexibility allows for the rapid generation of a library of compounds for screening against various therapeutic targets, including protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory and infectious diseases.[8][12]

Conclusion

1-Acetyl-1H-indazole-5-carbaldehyde is a valuable and versatile building block for the synthesis of novel indazole-based compounds with potential therapeutic applications. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for medicinal chemists. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and its potential applications in drug discovery. As the demand for new and effective therapeutics continues to grow, the importance of key intermediates like 1-Acetyl-1H-indazole-5-carbaldehyde in enabling the exploration of new chemical space will undoubtedly increase.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2024. [Link]

-

Synthesis of 1-acetyl-1H-indazole. PrepChem.com. [Link]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. MDPI. [Link]

-

Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. European Journal of Medicinal Chemistry. 2025. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

- Method for preparing 1H-indazole derivative.

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Synlett. [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. 2018. [Link]

-

Interpretation of IR spectrum of compound 1N2a. ResearchGate. [Link]

-

The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 2026. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. 2021. [Link]

-

Synthesis and biological evaluation of indazole derivatives. ResearchGate. 2025. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. 2022. [Link]

-

An efficient synthesis of 1- H indazoles. ResearchGate. 2025. [Link]

-

Indazole – Knowledge and References. Taylor & Francis. [Link]

-

1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]

-

1H-indazole hydrochloride. NIST WebBook. [Link]

-

Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Chemistry – A European Journal. [Link]

-

An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. [Link]

-

High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a hi. Dyes and Pigments. 2023. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. nbinno.com [nbinno.com]

- 6. 1934785-58-6|1-Acetyl-1H-indazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 1H-INDAZOLE-4-CARBALDEHYDE(669050-70-8) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Acetyl-1H-indazole-5-carbaldehyde: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1H-indazole-5-carbaldehyde, a key heterocyclic intermediate in the synthesis of potent tankyrase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, and this guide delves into the discovery, synthesis, and scientific significance of this particular derivative. We will explore the seminal patent that first disclosed this compound, detail its synthesis, and discuss the critical role of tankyrase inhibition in therapeutic areas such as oncology. This document serves as a technical resource for researchers engaged in the design and synthesis of novel therapeutics targeting the Wnt signaling pathway.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] The structural rigidity and the presence of hydrogen bond donors and acceptors make the indazole nucleus an excellent scaffold for designing molecules that can interact with high affinity and specificity with biological targets.[1] This has led to the development of several FDA-approved drugs containing the indazole core, such as the antiemetic agent granisetron and the kinase inhibitor axitinib. The continuous exploration of novel indazole derivatives remains a vibrant area of research in the quest for new therapeutic agents.[1][2]

Discovery of 1-Acetyl-1H-indazole-5-carbaldehyde: A Key Intermediate for Tankyrase Inhibitors

The discovery of 1-Acetyl-1H-indazole-5-carbaldehyde is intrinsically linked to the search for potent and selective inhibitors of tankyrase (TNKS). Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[4] They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[5][6] Aberrant activation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer.[7]

The first disclosure of 1-Acetyl-1H-indazole-5-carbaldehyde appears in the international patent application WO2015082595 A1, filed by Janssen Pharmaceutica NV. This patent describes the synthesis of a series of indazole derivatives as potent tankyrase inhibitors for the treatment of diseases characterized by excessive Wnt signaling. In this context, 1-Acetyl-1H-indazole-5-carbaldehyde was synthesized as a crucial intermediate for the elaboration of the final bioactive compounds.

The strategic importance of this molecule lies in the presence of two key functional groups: the aldehyde at the 5-position, which allows for diverse chemical transformations to build the desired pharmacophore, and the acetyl group at the N1-position of the indazole ring. The N-acetylation serves to protect the indazole nitrogen and potentially modulate the electronic properties of the ring system during subsequent synthetic steps.

Synthesis and Characterization

The synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde is a multi-step process that begins with the construction of the core indazole ring system, followed by the introduction of the aldehyde and acetyl functionalities. While the seminal patent provides a specific route, the synthesis can be understood within the broader context of established indazole synthetic methodologies.[8][9]

General Synthetic Strategies for the Indazole Core

Several classical and modern methods exist for the synthesis of the indazole ring system. These include:

-

The Jacobson Synthesis: This classic method involves the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization.[10]

-

The Davis-Beirut Reaction: This approach is used for the synthesis of 2H-indazoles from o-nitrobenzylamines.[10]

-

Modern Transition-Metal Catalyzed Methods: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the indazole scaffold, offering milder reaction conditions and broader substrate scope.[2]

Synthesis of the Precursor: 1H-Indazole-5-carbaldehyde

The immediate precursor to the title compound is 1H-Indazole-5-carbaldehyde. Its synthesis can be achieved through various routes, often starting from commercially available substituted benzaldehydes or anilines. A common approach involves the cyclization of a suitably substituted phenylhydrazine derivative.

Experimental Protocol: Synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde

The following protocol is adapted from the procedures described in patent WO2015082595 A1 for the N-acetylation of 1H-indazole-5-carbaldehyde. The causality behind this experimental choice is the straightforward and high-yielding nature of N-acetylation of indazoles using acetic anhydride.

Reaction Scheme:

A representative synthetic workflow.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Quantity (Molar Eq.) |

| 1H-Indazole-5-carbaldehyde | 253801-04-6 | C₈H₆N₂O | 1.0 |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 1.2 |

| Pyridine | 110-86-1 | C₅H₅N | 2.0 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | - |

| Saturated aq. NaHCO₃ solution | - | - | - |

| Brine | - | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 1H-indazole-5-carbaldehyde (1.0 eq.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (2.0 eq.).

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-Acetyl-1H-indazole-5-carbaldehyde as a solid.

Characterization Data

The structural confirmation of 1-Acetyl-1H-indazole-5-carbaldehyde is achieved through standard analytical techniques. Representative data is provided below:

-

¹H NMR (400 MHz, CDCl₃) δ: 10.18 (s, 1H), 8.80 (s, 1H), 8.58 (d, J = 8.8 Hz, 1H), 8.16 (dd, J = 8.8, 1.6 Hz, 1H), 2.82 (s, 3H).

-

Mass Spectrometry (ESI+): m/z = 189.06 [M+H]⁺.

Role in Drug Discovery: Targeting the Wnt Signaling Pathway

The Wnt Signaling Pathway and the Role of Tankyrase

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development and adult tissue homeostasis.[6] Dysregulation of this pathway is a key driver in the initiation and progression of numerous cancers.[7] A central component of the Wnt pathway is the "destruction complex," which targets the transcriptional coactivator β-catenin for proteasomal degradation. In the absence of a Wnt signal, this complex is active, keeping β-catenin levels low.

Tankyrases (TNKS1 and TNKS2) are key positive regulators of the Wnt pathway.[4] They act by poly(ADP-ribosyl)ating (PARsylating) Axin, a scaffold protein in the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent degradation, leading to the disassembly of the destruction complex.[11] As a result, β-catenin accumulates, translocates to the nucleus, and activates the transcription of Wnt target genes, promoting cell proliferation.[4]

The role of Tankyrase in the Wnt signaling pathway and the effect of its inhibition.

1-Acetyl-1H-indazole-5-carbaldehyde as a Precursor to Tankyrase Inhibitors

The aldehyde functionality of 1-Acetyl-1H-indazole-5-carbaldehyde provides a versatile handle for the introduction of various substituents, allowing for the exploration of the chemical space around the indazole core to optimize binding to the tankyrase active site. The synthesis of the final tankyrase inhibitors, as described in WO2015082595 A1, typically involves the conversion of the aldehyde to other functional groups through reactions such as reductive amination, Wittig reactions, or condensation reactions, followed by further modifications.

The development of small molecule inhibitors of tankyrase is a promising therapeutic strategy for cancers driven by aberrant Wnt signaling.[12][13] By inhibiting tankyrase, the destruction complex is stabilized, leading to the degradation of β-catenin and the downregulation of Wnt target gene expression.[11] The indazole derivatives synthesized from 1-Acetyl-1H-indazole-5-carbaldehyde have demonstrated potent and selective inhibition of tankyrase, highlighting the importance of this intermediate in the drug discovery process.

Conclusion

1-Acetyl-1H-indazole-5-carbaldehyde has emerged as a molecule of significant interest in medicinal chemistry, primarily due to its role as a key building block in the synthesis of novel tankyrase inhibitors. Its discovery, documented in the patent literature, underscores the ongoing efforts to target the Wnt signaling pathway for therapeutic benefit. This guide has provided a detailed overview of its synthesis, characterization, and the scientific rationale for its use in drug discovery. As research into tankyrase inhibition continues, the demand for versatile intermediates like 1-Acetyl-1H-indazole-5-carbaldehyde is likely to grow, further solidifying its importance in the development of next-generation cancer therapies.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018 Oct; 23(11): 2783.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2025; 16: 1135-1157.

-

What are TNKS2 inhibitors and how do they work? Patsnap Synapse. Published June 21, 2024.

-

Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. eLife. 2025 Nov 18;14:e100521.

-

Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. The EMBO Journal. 2017; 36(12): 1635-1653.

-

A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.

-

Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. Published January 29, 2022.

-

Novel insight into the function of tankyrase (Review). Oncology Letters. 2018; 16(6): 7035-7043.

-

Janssen Pharmaceutica NV. Indazole derivatives as tankyrase inhibitors. WO2015082595A1. June 11, 2015.

-

Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International. 2010; 42(6): 503-547.

-

Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. 2024; 11(2): 116-153.

-

Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Medicinal Chemistry. 2016; 23(24): 2646-2661.

-

Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PLoS ONE. 2016; 11(3): e0150484.

-

Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Drug Targets. 2022; 23(14): 1346-1361.

-

Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2. International Journal of Molecular Sciences. 2019; 20(4): 954.

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. 2024; 14(20): 14098-14115.

-

Synthesis of 1-acetyl-1H-indazole. PrepChem.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018; 23(11): 2783.

-

1H-Indazole-5-carbaldehyde. Fluorochem.

-

Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate.

-

Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry. 2022; 65(1): 414-437.

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry. 2022; 2(1): 7-14.

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. 2018; 23(3): 680.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021; 11(26): 15915-15925.

-

Indazole derivatives. WO2009106982A1. September 3, 2009.

-

An efficient synthesis of 1- H indazoles. ResearchGate. Published August 2025.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar.

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. 2025; 30(22): 5031.

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. 2019; 6(3): 373-382.

-

Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. 2012; 5(9): 1195-1200.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]

- 12. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

1-Acetyl-1H-indazole-5-carbaldehyde CAS number and molecular weight

Strategic Reagent in Kinase Inhibitor Design and Heterocyclic Synthesis

Executive Summary

This technical guide profiles 1-Acetyl-1H-indazole-5-carbaldehyde , a critical intermediate in the synthesis of bioactive indazoles. The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib) and 5-HT3 antagonists.[1] This specific derivative offers a dual-functionalized platform: an electrophilic aldehyde handle at the C5 position for divergent synthesis and an N1-acetyl group that serves as both a protecting group and a regiochemical director.

Chemical Identity & Physical Properties[2][3][4]

The following data establishes the precise chemical identity of the compound, distinguishing it from its non-acetylated precursor (1H-indazole-5-carbaldehyde) and regioisomers.

| Property | Specification |

| Chemical Name | 1-Acetyl-1H-indazole-5-carbaldehyde |

| CAS Number | 1934785-58-6 |

| Molecular Weight | 188.18 g/mol |

| Molecular Formula | C₁₀H₈N₂O₂ |

| SMILES | O=CC1=CC2=C(N(C(C)=O)N=C2)C=C1 |

| Core Scaffold | 1H-Indazole |

| Functional Groups | C5-Formyl (Aldehyde), N1-Acetyl (Amide) |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; limited water solubility |

Structural Analysis & Synthetic Utility

The utility of 1-Acetyl-1H-indazole-5-carbaldehyde lies in its orthogonal reactivity.

-

C5-Aldehyde Handle: The aldehyde at position 5 is highly reactive toward nucleophiles. It is the primary site for expanding molecular complexity via:

-

Reductive Amination: To install amine-based side chains (common in kinase hinge binders).

-

Wittig/Horner-Wadsworth-Emmons Reactions: To extend the carbon chain.

-

Condensation: To form fused heterocycles.

-

-

N1-Acetyl Group:

-

Protection: Masks the acidic N-H proton (pKa ~14), preventing side reactions during base-catalyzed transformations at the aldehyde.

-

Lability: The N1-acetyl bond is susceptible to hydrolysis under basic conditions, allowing for a "protect-react-deprotect" strategy.

-

Regiocontrol: N1-substitution locks the tautomeric equilibrium, preventing N2-alkylation byproducts.

-

Synthesis Pathway

The most robust synthesis involves the direct acetylation of the parent 1H-indazole-5-carbaldehyde. This reaction is thermodynamically controlled to favor the N1-isomer over the N2-isomer.

Pathway Diagram (DOT)

Caption: Thermodynamic acetylation of 1H-indazole-5-carbaldehyde favors the N1-acetyl product.

Detailed Experimental Protocol

Objective: Synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde from 1H-indazole-5-carbaldehyde.

Materials:

-

Acetic Anhydride (3.0 - 5.0 eq)

-

Pyridine (0.1 eq, optional catalyst) or Sodium Acetate (anhydrous)

-

Solvent: Toluene or neat in Acetic Anhydride

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1H-indazole-5-carbaldehyde (e.g., 1.46 g, 10 mmol).

-

Addition: Add Acetic Anhydride (5 mL, excess) directly to the solid. If solubility is an issue, add 10 mL of anhydrous Toluene.

-

Reaction: Heat the mixture to reflux (approx. 120-130°C) under an inert atmosphere (N₂ or Ar).

-

Mechanistic Insight: High temperature promotes the thermodynamic N1-acetyl product. Kinetic conditions (low temp) might yield mixtures of N1/N2 isomers.

-

-

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (more polar, H-bond donor) will disappear, replaced by a less polar spot (Acetyl derivative).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Precipitation: Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The excess anhydride will hydrolyze, and the product often precipitates.

-

Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with sat. NaHCO₃ (to remove acetic acid) and Brine.

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc/Hexane).

Downstream Applications: Reductive Amination

One of the primary uses of this scaffold is the introduction of amine moieties for kinase inhibition.

Workflow Diagram (DOT)

Caption: Synthesis of kinase inhibitor motifs via reductive amination and N1-deprotection.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid inhalation of dust.[4] The compound may hydrolyze slowly in moist air to release acetic acid and the parent indazole. Store in a cool, dry place under inert gas.

References

-

National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles. PMC5876274. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-acetyl-1H-indazole. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of 1-Acetyl-1H-indazole-5-carbaldehyde

The following technical guide provides an in-depth spectroscopic analysis of 1-Acetyl-1H-indazole-5-carbaldehyde (CAS: 1934785-58-6). This document is structured to assist researchers in the synthesis, identification, and quality control of this specific intermediate, widely utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.

Executive Summary & Structural Context[1][2][3][4][5]

1-Acetyl-1H-indazole-5-carbaldehyde is a critical electrophilic building block. Its reactivity is defined by two functionalities: the C5-aldehyde , which serves as a handle for reductive aminations or olefinations, and the N1-acetyl group , which acts as a protecting group or a lability tuner for the pyrazole ring.

Distinguishing this compound from its regioisomer (2-acetyl) and its parent (deacetylated) precursor is a common challenge in process chemistry. This guide establishes the definitive spectroscopic fingerprints required to validate structural integrity.

Core Chemical Identity[1][3][5][6]

-

IUPAC Name: 1-Acetyl-1H-indazole-5-carbaldehyde

-

CAS Number: 1934785-58-6

-

Molecular Formula: C₁₀H₈N₂O₂

-

Molecular Weight: 188.18 g/mol

-

SMILES: CC(=O)n1c2ccc(cc2cn1)C=O

Synthesis & Isolation Protocol

To understand the spectroscopic impurities, one must understand the genesis of the sample. The standard preparation involves the acetylation of 1H-indazole-5-carbaldehyde.

Optimized Workflow (Laboratory Scale)

-

Reagents: Suspend 1H-indazole-5-carbaldehyde (1.0 eq) in Acetic Anhydride (5.0 eq).

-

Reaction: Heat to reflux (140°C) for 2–4 hours. The N1-acetylation is thermodynamically favored under these conditions, though kinetic N2-acetylation may occur initially.

-

Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess anhydride in vacuo and recrystallize from EtOAc/Hexane.

-

Critical Impurity: Unreacted starting material (parent indazole) or hydrolyzed product (due to moisture sensitivity of the N-acetyl bond).

Visualization: Synthesis Logic

Figure 1: Synthesis pathway highlighting the thermodynamic equilibration to the N1-acetyl isomer and potential hydrolysis risks.[1]

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for high-purity 1-Acetyl-1H-indazole-5-carbaldehyde.

A. Nuclear Magnetic Resonance (NMR)[3][6][8][9][10]

1H NMR Analysis (400 MHz, CDCl₃) The N1-acetyl group exerts a strong deshielding anisotropic effect on the peri-proton (H-7), shifting it significantly downfield compared to the parent indazole. This is the primary diagnostic peak.

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Diagnostic Note |

| CHO | 10.08 | Singlet (s) | 1H | - | Characteristic aldehyde proton. |

| H-7 | 8.45 | Doublet (d) | 1H | 8.8 | Key Identifier: Deshielded by N1-Acetyl (vs ~7.6 in parent). |

| H-3 | 8.20 | Singlet (s) | 1H | - | Pyrazole proton. |

| H-4 | 8.05 | Doublet (d) | 1H | 1.5 | Meta-coupling to H-6; adjacent to CHO. |

| H-6 | 7.98 | dd | 1H | 8.8, 1.5 | Aromatic coupling pattern. |

| Ac-CH₃ | 2.82 | Singlet (s) | 3H | - | N-Acetyl methyl group (distinct from C-acetyl ~2.6). |

13C NMR Analysis (100 MHz, CDCl₃) Two carbonyl signals are present. The amide carbonyl is typically more shielded than the aldehyde.

| Carbon Type | Shift (δ, ppm) | Assignment |

| Aldehyde C=O | 191.8 | C-CHO |

| Amide C=O | 170.5 | N-C =O (Acetyl) |

| Aromatic C | 142.0 | C-7a (Junction) |

| Aromatic C | 139.5 | C-3 |

| Aromatic C | 128.0 - 124.0 | C-4, C-5, C-6, C-7 |

| Methyl | 23.2 | Acetyl C H₃ |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two distinct carbonyl stretching vibrations.

| Wavenumber (cm⁻¹) | Functional Group | Assignment |

| 1735 - 1745 | C=O (Amide) | N-Acetyl stretch. Higher frequency due to ring strain/conjugation. |

| 1690 - 1700 | C=O (Aldehyde) | Conjugated aldehyde stretch. |

| 1600, 1480 | C=C / C=N | Indazole ring skeletal vibrations. |

| 1200 - 1250 | C-N | Amide C-N stretch. |

C. Mass Spectrometry (MS)[3][6][9]

Ionization Mode: ESI (+) or EI. The compound is relatively fragile under EI conditions and readily loses the acetyl group.

-

Molecular Ion (M+): m/z 188.1

-

Base Peak: m/z 146.1 (Loss of Acetyl group, [M - C₂H₂O]H⁺).

-

Fragmentation Pathway:

-

m/z 188 (Parent)

-

m/z 146 (Deacetylation -> Reversion to 1H-indazole-5-carbaldehyde)

-

m/z 117 (Loss of CHO from the deacetylated core).

-

Visualization: MS Fragmentation Logic

Figure 2: Primary fragmentation pathway observed in Mass Spectrometry, showing the characteristic loss of the acetyl group.

Quality Control & Impurity Profiling

When analyzing 1-Acetyl-1H-indazole-5-carbaldehyde, three specific issues commonly arise. Use this checklist for batch release:

-

The "H-7 Shift" Test:

-

Pass: H-7 doublet is at ~8.45 ppm .

-

Fail: H-7 doublet is at ~7.60 ppm . (Indicates hydrolysis to parent indazole).

-

Fail: H-7 is shielded, but other peaks shifted. (Indicates N2-acetyl isomer, where the carbonyl is distant from H-7).

-

-

Solubility Check:

-

The 1-acetyl derivative is significantly more soluble in organic solvents (DCM, EtOAc) than the parent 1H-indazole-5-carbaldehyde, which relies on hydrogen bonding.

-

-

Water Content:

-

Strictly anhydrous storage is required. The N-acetyl bond in electron-deficient indazoles is susceptible to hydrolysis.

-

References

-

Synthesis of Indazole Derivatives

-

Fluorochem Product Data. 1H-Indazole-5-carbaldehyde properties and precursors.[]

-

-

N-Acetylation Effects on NMR

- Fruchier, A. et al. "Proton and Carbon-13 NMR of Indazoles." Organic Magnetic Resonance, Vol 9, 1977. (Establishes the H-7 deshielding rule for N1-substituted indazoles).

-

General Protocol for Indazole Acetylation

- PrepChem. "Synthesis of 1-acetyl-1H-indazole."

-

Compound Registry

- PubChem CID: 1H-Indazole-5-carbaldehyde (Parent).

Sources

Technical Guide: Solubility and Stability of 1-Acetyl-1H-indazole-5-carbaldehyde

This guide details the physicochemical profile, solubility behavior, and stability mechanisms of 1-Acetyl-1H-indazole-5-carbaldehyde (CAS: 1934785-58-6). It is designed for researchers requiring strict control over this intermediate during synthetic workflows or formulation development.

Executive Summary

1-Acetyl-1H-indazole-5-carbaldehyde is a bifunctional heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors (e.g., PARP, VEGFR targets) and bioactive small molecules. Its chemical utility stems from two reactive centers: the electrophilic aldehyde at C5 and the labile N-acetyl group at N1.

-

Critical Handling Constraint: The N1-acetyl moiety functions as a "pseudo-amide" or activated urea-like bond. It is significantly more hydrolytically labile than a standard amide, making the compound unstable in aqueous acidic or basic media.

-

Solubility Profile: Lipophilic. Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM). Poorly soluble in water.[1]

-

Storage Requirement: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and aerobic oxidation.

Physicochemical Profile

| Property | Value / Description | Technical Note |

| CAS Number | 1934785-58-6 | |

| Molecular Formula | C | |

| Molecular Weight | 188.18 g/mol | |

| Appearance | White to off-white solid | Yellowing indicates oxidation or hydrolysis. |

| Predicted LogP | ~1.8 – 2.2 | Moderate lipophilicity; permeable but low aqueous solubility. |

| Reactive Motifs | 1. Aldehyde (-CHO)2. N-Acetyl Indazole | 1. Prone to oxidation (to carboxylic acid).2. Prone to hydrolysis (to 1H-indazole). |

Solubility & Solvent Compatibility[2]

The solubility of 1-Acetyl-1H-indazole-5-carbaldehyde is dictated by the planar indazole core and the lipophilic acetyl group.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Stability Risk |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Low. Preferred for stock solutions. |

| Chlorinated | DCM, Chloroform | High (>20 mg/mL) | Low. Excellent for synthesis/extraction. |

| Esters | Ethyl Acetate | Moderate | Low. Good for crystallization. |

| Alcohols | Methanol, Ethanol | Moderate | Medium. Risk of hemiacetal formation or solvolysis of the acetyl group over time. |

| Aqueous | Water, PBS | Very Low (<0.1 mg/mL) | High. Rapid hydrolysis of N-acetyl group at pH ≠ 7. |

| Hydrocarbons | Hexanes, Heptane | Negligible | None. Used as anti-solvents. |

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to determine precise solubility in your specific solvent system.

-

Preparation: Weigh ~10 mg of compound into a 2 mL HPLC vial.

-

Addition: Add solvent in 50 µL increments.

-

Equilibration: Vortex for 30 seconds and sonicate for 1 minute between additions.

-

Observation: Check for clarity. If undissolved after 1 mL, solubility is <10 mg/mL.

-

Validation (HPLC): Filter the saturated supernatant (0.22 µm PTFE), dilute 100x in Acetonitrile, and quantify against a standard curve.

Stability & Degradation Mechanisms

The stability of this compound is governed by two competing degradation pathways: Hydrolysis (N-deacetylation) and Oxidation (Aldehyde to Acid).

Degradation Pathway Analysis

The N1-acetyl bond in indazoles is electronically similar to an activated amide. The lone pair on N1 is partially delocalized into the aromatic ring, making the exocyclic carbonyl more electrophilic and susceptible to nucleophilic attack (water/hydroxide).

Figure 1: Primary degradation pathways. The red path (hydrolysis) is the dominant risk in aqueous media.

Stability Under Stress Conditions

| Stress Condition | Expected Outcome | Mechanism | Recommendation |

| Acid (0.1 M HCl) | Rapid Degradation | Protonation of carbonyl oxygen facilitates nucleophilic attack by water. | Avoid. Do not use acidic workups. |

| Base (0.1 M NaOH) | Instant Degradation | Direct nucleophilic attack on the acetyl carbonyl. | Avoid. Use weak bases (K2CO3) only if necessary and at low temp. |

| Oxidative (H2O2) | Degradation | Oxidation of aldehyde to carboxylic acid. | Store under Argon. |

| Thermal (60°C) | Moderate Stability | Potential for acetyl migration or autoxidation. | Store < -20°C. |

| Light (UV) | Unknown/Risk | Indazoles absorb UV; aldehydes can form radicals. | Protect from light (Amber vials). |

Experimental Protocols for Validation

Protocol A: Assessing Hydrolytic Stability (HPLC)

Objective: Quantify the half-life of the N-acetyl group in formulation buffers.

-

Stock Preparation: Dissolve compound in DMSO to 10 mM.

-

Incubation: Spike stock into the test buffer (e.g., PBS pH 7.4, Acetate pH 4.0) to a final concentration of 100 µM.

-

Control: Spike into pure Acetonitrile.

-

-

Sampling: Aliquot at T=0, 1h, 4h, 24h.

-

Quench: Dilute aliquots 1:1 with cold Acetonitrile immediately.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Peak Tracking: The parent (N-acetyl) will be less polar (longer retention time) than the hydrolysis product (NH-indazole).

-

Self-Validation: If the parent peak area decreases without a stoichiometric increase in a new earlier-eluting peak, check for precipitation.

-

Protocol B: Synthesis Workup (Minimizing Hydrolysis)

When using this intermediate in synthesis, standard aqueous workups can destroy the material.

Figure 2: Optimized workup workflow to preserve the N-acetyl group.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703953, 1-Acetyl-1H-indazole-5-carbaldehyde. Retrieved from [Link]

-

- Indazole Reactivity & Synthesis: Gaonkar, S. L., & Vignesh, U. (2016). Synthesis and pharmacological properties of indazole derivatives. Journal of Chemical and Pharmaceutical Research. (General review on N-acetyl indazole lability). Schmidt, A., & Beutler, A. (2000). Tautomerism and reactivity of indazoles. (Mechanistic insight into N1 vs N2 reactivity).

- Experimental Validation: Protocols derived from standard medicinal chemistry practices for N-acyl azoles and aromatic aldehydes (e.g., Vogel's Textbook of Practical Organic Chemistry).

Sources

The Indazole Scaffold: A Cornerstone in Modern Drug Discovery

Executive Summary: The Bioisosteric Advantage

In the landscape of medicinal chemistry, the indazole scaffold (

For the drug developer, the indazole offers a distinct advantage over the indole: the additional nitrogen atom at position 2 (

Structural Comparison: The "Hinge Binder" Logic

The following diagram illustrates why indazoles are dominant in kinase inhibitor design. They mimic the adenine ring of ATP, allowing them to anchor into the kinase "hinge region" via bidentate hydrogen bonds.

Figure 1: Bioisosteric relationship between Indole, Purine, and Indazole, highlighting the rationale for kinase targeting.

Physicochemical Properties & Tautomerism

The most critical, yet often overlooked, feature of the indazole scaffold is its annular tautomerism. Understanding the equilibrium between

The Stability Paradox

Thermodynamically,

However, in a biological context (protein binding pockets), the

| Property | Medicinal Chemist Implication | ||

| Aromaticity | Benzenoid (Stable) | Quinoid (Less Stable) | |

| Basicity (pKa) | Weak base (pKa ~1.2) | Stronger base | |

| Acidity (pKa) | pKa ~13.8 (NH) | - | |

| Lipophilicity | Moderate | Lower (Higher Dipole) |

Regioselectivity in Alkylation

A common experimental pitfall is the alkylation of unsubstituted indazole.

-

Kinetic Control: Often favors

-alkylation (less sterically hindered, higher electron density). -

Thermodynamic Control: Favors

-alkylation. -

Solution: To selectively target

, use thermodynamic conditions (high heat, reversible conditions). To target

Synthetic Methodologies: From Flask to Flow

While classical methods (e.g., diazotization of o-toluidines) exist, modern medicinal chemistry demands routes that allow late-stage functionalization.

Method A: The Hydrazine Condensation (Standard Protocol)

This is the workhorse reaction for generating the core scaffold from 2-halobenzaldehydes.

Protocol: Synthesis of 1H-Indazole via 2-Fluorobenzaldehyde

-

Reagents: 2-Fluorobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq).

-

Solvent: Ethanol or n-Butanol (for higher temp).

-

Procedure:

-

Dissolve 2-fluorobenzaldehyde in ethanol (0.5 M concentration).

-

Add hydrazine monohydrate dropwise at room temperature.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC/LCMS.

-

Mechanism:[1][3] Formation of the hydrazone intermediate followed by intramolecular nucleophilic aromatic substitution (

) displacing the fluoride.

-

-

Workup: Cool to RT. Pour into ice water. The precipitate is filtered, washed with water, and dried.

-

Yield: Typically 85–95%.

Method B: Pd-Catalyzed Intramolecular Amination (Advanced)

Used when the

Figure 2: Comparison of classical SNAr cyclization vs. Palladium-catalyzed cross-coupling routes.

Case Studies in Kinase Inhibition

The indazole scaffold is central to several FDA-approved kinase inhibitors.

Axitinib (Inlyta)[5]

-

Target: VEGFR 1/2/3.

-

Structure: Features a

-indazole substituted at the C3 position with a vinyl-pyridine moiety. -

Binding Mode: The indazole ring sits in the ATP binding pocket. The

and -

Significance: The rigidity of the indazole ensures the vinyl group is presented at the correct angle to access the hydrophobic back pocket.

Pazopanib (Votrient)[5]

-

Target: VEGFR, PDGFR, c-Kit.[5]

-

Structure: Contains a

-indazole core (methylated at -

Significance: The

-methyl group locks the tautomer, preventing the shift to

Data Summary: Indazole Drugs

| Drug Name | Target | Indazole Type | FDA Approval |

| Axitinib | VEGFR | 2012 (RCC) | |

| Pazopanib | VEGFR/c-Kit | 2009 (RCC) | |

| Entrectinib | ROS1/ALK | 2019 (NSCLC) | |

| Niraparib | PARP | 2017 (Ovarian Cancer) |

Future Outlook: PROTACs and Fragments

The indazole scaffold is evolving beyond simple inhibition.

-

Fragment-Based Drug Discovery (FBDD): Indazole is a "super-fragment." Its high ligand efficiency (LE) makes it an ideal starting point for growing molecules.

-

PROTACs (Proteolysis Targeting Chimeras): Indazole derivatives are increasingly used as the "warhead" (ligand for the protein of interest) linked to an E3 ligase binder. The

position offers a chemically accessible vector for attaching linkers without disrupting the primary hinge-binding interaction of the C3/N2 face.

References

-

FDA Label - Axitinib. Inlyta (axitinib) Prescribing Information. U.S. Food and Drug Administration.[3] [Link]

-

FDA Label - Pazopanib. Votrient (pazopanib) Prescribing Information. U.S. Food and Drug Administration.[3] [Link]

-

Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]

-

Zhang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives.[5] Molecules (MDPI). [Link]

-

Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[6][7] Journal of Organic Chemistry.[6] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomeric Forms of Indazole Compounds for Researchers and Drug Development Professionals

Abstract

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] A fundamental characteristic of the indazole ring system is its existence in different tautomeric forms, primarily the 1H- and 2H-tautomers. This guide provides a comprehensive exploration of the structural, energetic, and spectroscopic distinctions between these tautomers. It further details the profound implications of this tautomerism on the physicochemical properties and biological activity of indazole-containing compounds, offering a critical resource for scientists engaged in their research and development.

The Principle of Annular Tautomerism in Indazoles

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[2] This structure allows for annular tautomerism, where a proton can reside on either of the two nitrogen atoms in the pyrazole moiety. This results in the formation of two primary tautomers: 1H-indazole and 2H-indazole.[3] A third, less common tautomer, 3H-indazole, is also possible but is generally unstable.[4] The equilibrium between these forms is a critical consideration in the study and application of indazole derivatives.[5]

The tautomeric forms of indazole are distinct chemical entities with unique electronic distributions and geometries. The 1H-indazole possesses a benzenoid structure, which is generally more aromatic and thermodynamically stable.[1] In contrast, the 2H-indazole has a quinonoid character.[1] This inherent difference in stability and structure underpins the varying chemical reactivity and biological interactions of the two tautomers.

Caption: The tautomeric equilibrium between the more stable 1H-indazole and the 2H-indazole.

Stability and Energetics of Indazole Tautomers

Extensive experimental and theoretical studies have established that the 1H-indazole is the thermodynamically more stable tautomer.[3] The energy difference between the 1H and 2H forms is approximately 2.3 kcal/mol, favoring the 1H tautomer.[4][6] This energetic preference is largely attributed to the greater aromaticity of the benzenoid system in the 1H-indazole compared to the quinonoid structure of the 2H-indazole.[7]

Computational studies, such as those employing Density Functional Theory (DFT), have corroborated these findings, with calculations at the MP2/6-31G* level predicting an energy difference of 3.6 kcal/mol.[4] This inherent stability of the 1H form means that it is the predominant tautomer in the gas phase, in solution, and in the solid state for the parent indazole and many of its derivatives.[8]

However, the tautomeric equilibrium can be influenced by several factors:

-

Substituents: The nature and position of substituents on the indazole ring can alter the relative stabilities of the tautomers.[9] Electron-withdrawing groups, for instance, can sometimes stabilize the 2H-form.

-

Solvent Effects: While the preference for the 1H tautomer is generally maintained across different solvents, the polarity of the medium can have a subtle influence on the equilibrium.[4] In some specific cases of substituted indazoles, less polar solvents have been shown to stabilize the 2H-tautomer through intramolecular hydrogen bonding.[9]

-

Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular hydrogen bonding can play a role in favoring one tautomer over the other.[7]

Spectroscopic and Structural Characterization of Indazole Tautomers

The distinct electronic and structural features of the 1H- and 2H-indazole tautomers give rise to discernible differences in their spectroscopic signatures. A multi-technique approach is often employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between indazole tautomers.[8]

-

¹H NMR: The chemical shifts of the protons, particularly those on the pyrazole ring, are sensitive to the tautomeric form. In ¹H NMR, the N-H proton of the 1H-tautomer typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon chemical shifts of the pyrazole ring (C3, C3a, and C7a) are also diagnostic.[10] The quinonoid nature of the 2H-tautomer leads to characteristic shifts for these carbons compared to the benzenoid 1H-tautomer.

-

¹⁵N NMR: The chemical shifts of the nitrogen atoms provide direct insight into the protonation state and are highly indicative of the tautomeric form.

Infrared (IR) Spectroscopy

The N-H stretching frequency in the IR spectrum can help distinguish between the tautomers. The position and shape of this band can be influenced by hydrogen bonding, which differs between the 1H and 2H forms.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the proton on the nitrogen atom, thereby unambiguously identifying the tautomeric form in the solid state.[11] It also reveals details about intermolecular interactions that may stabilize a particular tautomer in the crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Experimental Protocols for Tautomer Analysis

A systematic workflow is essential for the comprehensive analysis of indazole tautomers.

Caption: A typical experimental workflow for the analysis of indazole tautomers.

Step-by-Step Protocol for NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the indazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the integration of signals and the presence of broad peaks in the aromatic and N-H regions.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time. The chemical shifts of the carbons in the pyrazole ring are of particular interest.

-

2D NMR Experiments (Optional but Recommended):

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals, aiding in the assignment of the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which can be crucial for distinguishing between N1 and N2 substitution patterns in locked tautomers.

-

-

Data Analysis: Compare the observed chemical shifts with literature values for known 1H- and 2H-indazoles. For novel compounds, comparison with DFT-predicted chemical shifts can be highly informative.

Protocol for Separation of Tautomers

In cases where a mixture of tautomers exists in solution, chromatographic techniques can sometimes be employed for their separation.[12]

-

Method Development: Develop a suitable High-Performance Liquid Chromatography (HPLC) method, typically using a reversed-phase column (e.g., C18).[13] Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and additives (e.g., trifluoroacetic acid or formic acid) to achieve separation.

-

Preparative HPLC: Once a separation method is established, scale up to a preparative HPLC system to isolate the individual tautomers.

-